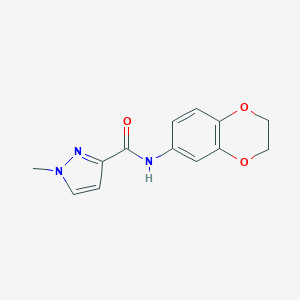

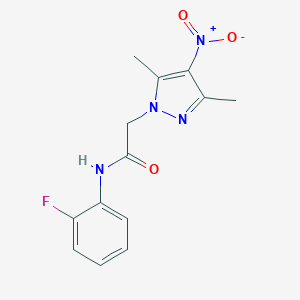

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound with the empirical formula C12H15NO3 and a molecular weight of 221.25 . It’s a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as “N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives”, involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.

Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a solid substance . Its molecular formula is C12H15NO3 and its molecular weight is 221.25 .

Wirkmechanismus

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to act on multiple pathways involved in neurodegeneration. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide is able to increase the levels of several proteins involved in neuronal survival and synaptic function, including brain-derived neurotrophic factor (BDNF) and synaptophysin. It has also been shown to reduce the levels of beta-amyloid and tau proteins, which are known to play a role in the development and progression of Alzheimer's disease.

Biochemical and Physiological Effects

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the ability to increase mitochondrial function and reduce oxidative stress. It has also been shown to increase the levels of several neurotransmitters involved in cognitive function, including acetylcholine and dopamine. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve learning and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide for lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain and central nervous system. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide is its relatively high cost compared to other compounds used in research.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide-based therapies for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide and its potential applications in other areas of medicine. Finally, there is a need for more research on the long-term safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide in humans.

Synthesemethoden

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide is synthesized using a multi-step process that involves the coupling of several different chemical compounds. The initial step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with methyl hydrazine to form the intermediate compound 2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylhydrazine. This intermediate is then reacted with 3-(dimethylamino)propyl chloride to form the final product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-3-carboxamid, mit Schwerpunkt auf sechs einzigartigen Anwendungen:

Antibakterielles Mittel

Diese Verbindung hat vielversprechende Ergebnisse als antibakterielles Mittel gezeigt, insbesondere gegen Bacillus subtilis, wobei sie das Wachstum von 60,04 % des bakteriellen Biofilms hemmte .

Enzyminhibition

Es hat eine moderate bis schwache Hemmung von Cholinesterasen und Lipoxygenase-Enzymen gezeigt, die an verschiedenen physiologischen Prozessen beteiligt sind .

Physikalische Eigenschaften für die praktische Anwendung

Potenzielle therapeutische Anwendungen

Behandlung der Alzheimer-Krankheit

Neue Derivate dieser Verbindung wurden als potenzielle Mittel zur Behandlung der Alzheimer-Krankheit synthetisiert .

Antibakterielles Potenzial

Forschungen, die das antibakterielle Potenzial einiger N-substituierter Sulfonamide mit Benzodioxan-Einheit untersuchen, haben diese Verbindung in ihren Syntheseprozess einbezogen .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-16-5-4-10(15-16)13(17)14-9-2-3-11-12(8-9)19-7-6-18-11/h2-5,8H,6-7H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECFPGIWQUBGSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49721887 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-nitro-1,3-benzothiazol-2-yl)-4-[(3-nitropyrazol-1-yl)methyl]benzamide](/img/structure/B441544.png)

![2-(benzylsulfanyl)-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B441572.png)

![3-(4-methylphenyl)-2-phenacylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B441577.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)benzenesulfonamide](/img/structure/B441604.png)

![6-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B441636.png)

![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B441648.png)

![6-(3-Chlorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441714.png)

![5-[4-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B441735.png)

![5-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B441737.png)